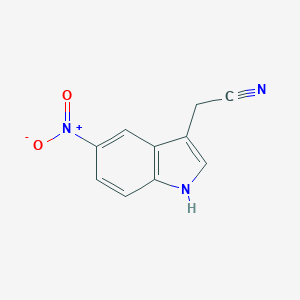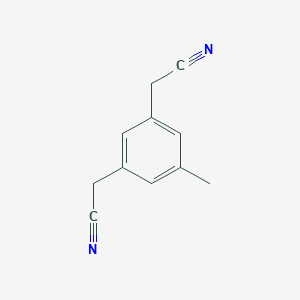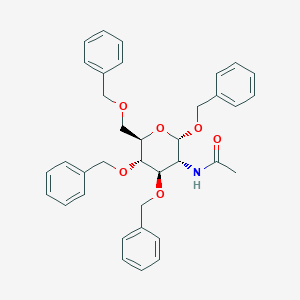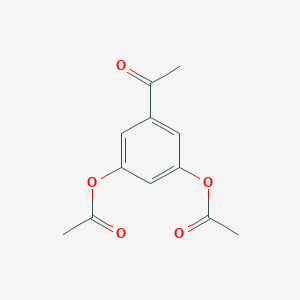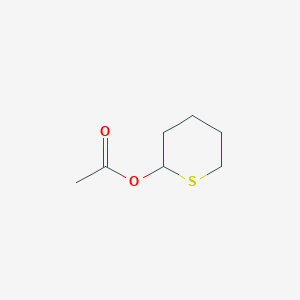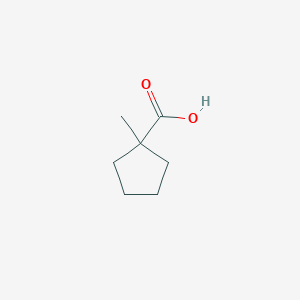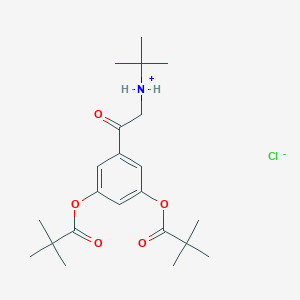
2-(1-羟基环己基)-2-(4-甲氧基苯基)乙腈
描述
Synthesis Analysis
The synthesis of related acetonitrile compounds often involves reactions under specific conditions to achieve desired structural features. For instance, a concise synthesis method using o-quinone methides generated from 2-(1-tosylalkyl)phenols and trimethylsilyl cyanide under basic conditions has been developed, showcasing the versatility in synthesizing hydroxyphenyl acetonitriles (Wu et al., 2014). Another method involves acetylation of hydroxy groups and subsequent reactions leading to the formation of compounds with cyclohexyl acetate structures (Mantelingu et al., 2007).
Molecular Structure Analysis
The molecular structure of these compounds can be characterized using techniques such as X-ray crystallography. For example, the crystal structure of 1-(cyano(4-methoxyphenyl)methyl)cyclohexyl acetate was elucidated, revealing the cyclohexane ring adopts a chair conformation, and the structure exhibits intermolecular hydrogen bonds (Mantelingu et al., 2007).
Chemical Reactions and Properties
Various chemical reactions can be employed to modify or utilize 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile. For example, the transformation of hydroxyphenyl acetonitriles into benzofuranones via specific reactions highlights the compound's reactivity and utility in synthetic chemistry (Wu et al., 2014).
Physical Properties Analysis
The physical properties of such compounds can be significantly influenced by their molecular structure. The determination of crystal class, cell parameters, and conformation within the crystal structure provides essential insights into the physical characteristics and stability of these molecules (Mantelingu et al., 2007).
科学研究应用
光化学反应
2-(1-羟基环己基)-2-(4-甲氧基苯基)乙腈已在光化学反应的背景下进行研究。在一项研究中,激发1-芳基环己烯的接触电荷转移对,包括带有4-甲氧基苯基的衍生物,在乙腈中导致各种产物的形成,如环氧基-芳基环己烷,表明其在合成复杂有机化合物方面具有潜在应用(Kojima, Sakuragi, & Tokumaru, 1987)。
抗肿瘤化合物合成
另一个研究应用涉及抗肿瘤化合物的合成。一项研究表明,将类似于该化合物结构的2-甲氧基酚氧化,可产生各种环状化合物。这突显了其在开发新的抗肿瘤药物中的潜在用途(Wells, Lowe, & Stevens, 2000)。
溶剂解离反应
该化合物的衍生物已被用于研究溶剂解离反应。一项研究探讨了水的亲核加成到三级烯丙基碳阳离子衍生物中,显示其在理解复杂有机反应机制中的实用性(Jia, Ottosson, Zeng, & Thibblin, 2002)。
晶体结构分析
在晶体学中,合成了该化合物的衍生物1-(氰基(4-甲氧基苯基)甲基)环己基乙酸酯,并使用X射线晶体学分析了其结构。这项工作有助于更广泛地理解分子结构和相互作用(Mantelingu, Kavitha, Rangappa, Naveen, Sridhar, & Prasad, 2007)。
芳香取代
该化合物已被用于研究芳香取代反应。例如,报道了使用2-(2-甲氧基苯基)乙腈衍生物通过亲核芳香取代制备吲哚烯,显示了其在合成复杂有机分子中的相关性(Huber, Roesslein, & Gademann, 2019)。
属性
IUPAC Name |
2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-18-13-7-5-12(6-8-13)14(11-16)15(17)9-3-2-4-10-15/h5-8,14,17H,2-4,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASYJSBPNAIDUHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C#N)C2(CCCCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101257342 | |
| Record name | 1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101257342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile | |
CAS RN |
93413-76-4, 131801-69-9 | |
| Record name | 1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93413-76-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101257342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzeneacetonitrile, α-(1-hydroxycyclohexyl)-4-methoxy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Benzeneacetonitrile, α-(1-hydroxycyclohexyl)-4-methoxy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.376 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details














体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 2-acetamido-2-ethoxycarbonyl-3-[3-hydroxy-5-methylisoxazol-4-YL]propanoate](/img/structure/B17086.png)
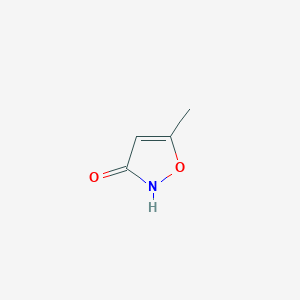

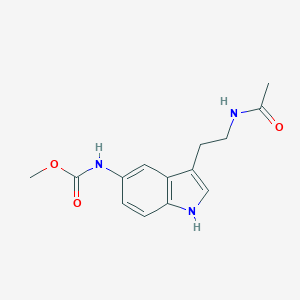
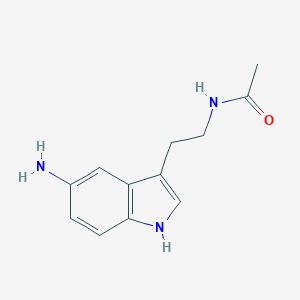
![N-[2-(5-nitro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B17095.png)
